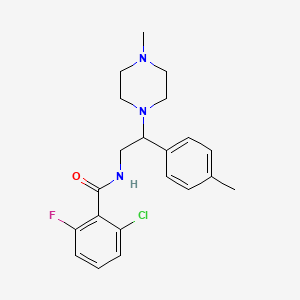

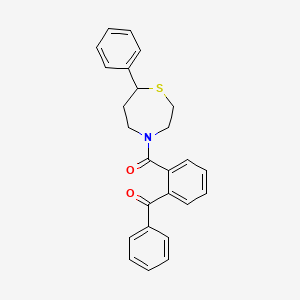

(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound can be achieved using various methods, including one-pot synthesis, three-component reaction, and condensation reaction. In one-pot synthesis, the reactants are mixed together in a single step, resulting in the formation of the desired product. In a three-component reaction, three reactants are used to synthesize the product. In a condensation reaction, two or more reactants are used to synthesize a product with the elimination of a small molecule such as water.Molecular Structure Analysis

The molecular structure of this compound includes a nitrogen atom in its structure. The InChI key for this compound is IUJHZQYFDOCRSC-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

This compound is a white to pale-yellow powder that is soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran. Its melting point is 160-165°C and its boiling point is 458.4°C at 760 mmHg.Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound's framework is similar to those studied in the synthesis of novel pyrazoline and pyrazole derivatives, which have been shown to exhibit significant antimicrobial activities. For example, a series of compounds with structural similarities, including the presence of fluorophenyl groups, have been synthesized and demonstrated good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole. These compounds, particularly those containing a methoxy group, showed high antimicrobial effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, novel pyrazole derivatives have been synthesized and tested for their antimycobacterial activities against Mycobacterium tuberculosis, showcasing the potential of fluorophenyl-containing compounds in treating resistant strains of tuberculosis (Ali & Yar, 2007).

Antifungal and Antibacterial Properties

Further supporting the potential utility of compounds with fluorophenyl azepan-1-yl moieties, research into novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has revealed promising effects on antifungal activity. Specific substitutions on the phenyl group, such as 4-chlorophenyl, 4-tert-butylphenyl, and 4-fluorophenyl, have shown to enhance antifungal efficacy (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013). This suggests that modifications to the (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone structure could lead to effective antifungal and antibacterial agents.

Antitumor Activity

Research on similar compounds has indicated potential antitumor activities. For instance, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2, highlighting the antitumor potential of fluorophenyl-containing compounds (Tang & Fu, 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, including pharmaceuticals, materials science, and electronics. Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRXQOJOGSYMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2355420.png)

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)

![(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile](/img/structure/B2355422.png)

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)